8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
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Description
8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C18H14FN3O4 and its molecular weight is 355.325. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds in Chemical Synthesis
Research on polyfluorinated compounds, such as those described by Banks et al. (1971), explores the reactivity of fluorinated cyclopentadienes, highlighting the role of fluorine atoms in modifying chemical reactivity and the potential for creating diverse molecular architectures (Banks et al., 1971). This study underscores the significance of fluorine in medicinal chemistry and materials science due to its electronegativity and ability to influence molecular properties.
Heterocyclic Compounds in Medicinal Chemistry
The development of triazole derivatives, as discussed by Muhammad Zaheer et al. (2021), demonstrates the importance of heterocyclic compounds in medicinal chemistry, particularly their application in creating new analgesic agents (Muhammad Zaheer et al., 2021). Triazoles are notable for their broad-spectrum biological significance, suggesting that compounds with complex triazole structures could have potential applications in drug development.
Advanced Synthesis Techniques
The work by Wyatt et al. (1999) on the synthesis of chiral diazaphospholidine oxides showcases advanced techniques in the synthesis of complex molecules, which could be relevant to the synthesis and study of the compound (Wyatt et al., 1999). This research emphasizes the importance of stereoselectivity and the use of palladium-mediated coupling reactions in constructing complex molecular frameworks.
Properties
IUPAC Name |
8-(4-fluorophenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c1-2-7-22-15-14(16(23)21-18(22)25)12(9-3-5-10(19)6-4-9)13-11(20-15)8-26-17(13)24/h2-6,12,20H,1,7-8H2,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIECGBGYJMZKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)F)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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